(Z)-N-(4-(3,4-二甲基苯基)-3-吗啉代噻唑-2(3H)-亚甲基)-2-甲氧基苯胺氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. It might involve reactions such as nucleophilic substitution, condensation, or ring-closing reactions .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the aniline group might undergo electrophilic aromatic substitution, while the morpholino group might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .科学研究应用
HDAC 抑制剂的非癌症应用
组蛋白脱乙酰酶抑制剂 (HDACi),例如亚罗酰基苯胺异羟肟酸 (SAHA),除了最初的癌症治疗应用外,还显示出潜力。它们的使用已扩展到治疗传染病和 β-血红蛋白病。已观察到 HDACi 影响白色念珠菌中的白-不透明细胞转换,通过增加这种毒力特征的频率、减少唑类药物的滞后效应和抑制氟康唑依赖性耐药诱导,证明了在传染病治疗中的潜力。此外,HDACi 在重新激活潜伏库中的 HIV-1 表达中的作用为根除病毒感染提供了新方法,并与抗逆转录病毒疗法结合使用。它们对恶性疟原虫感染的有效性也突出了它们在疟疾治疗中的潜力。HDACi 的多种应用强调了对抑制或激活基因表达以达到治疗目的的广泛兴趣,理论上可以扩展到研究和操作化合物,例如 (Z)-N-(4-(3,4-二甲基苯基)-3-吗啉代噻唑-2(3H)-亚甲基)-2-甲氧基苯胺氢溴酸盐在非癌症环境中 (Rotili 等人,2009)。
脑缺血中的神经保护机制
了解神经保护策略对于治疗脑血管意外(导致残疾的主要原因)至关重要。对表现出神经保护作用的化合物的研究已经确定了可以减轻继发性脑损伤的机制。例如,治疗性低温、镁和格列本脲已被证明具有在中风后减少损伤和最小化残疾的潜力。这些对中风分子生物学和对抗其影响策略的见解反映了对有效治疗方法的持续探索。具有神经保护能力的化合物,可能包括 (Z)-N-(4-(3,4-二甲基苯基)-3-吗啉代噻唑-2(3H)-亚甲基)-2-甲氧基苯胺氢溴酸盐的衍生物或相关化合物,由于其在中风后预防或减少脑损伤的能力而备受关注 (Karsy 等人,2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.BrH/c1-16-8-9-18(14-17(16)2)20-15-28-22(25(20)24-10-12-27-13-11-24)23-19-6-4-5-7-21(19)26-3;/h4-9,14-15H,10-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDYJJGXOJPPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2N4CCOCC4)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。